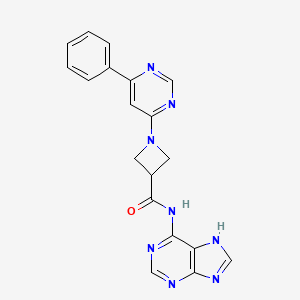

1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide

Descripción

The compound 1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide features a hybrid scaffold combining pyrimidine and purine moieties linked via an azetidine-3-carboxamide bridge.

Propiedades

IUPAC Name |

1-(6-phenylpyrimidin-4-yl)-N-(7H-purin-6-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O/c28-19(26-18-16-17(23-10-22-16)24-11-25-18)13-7-27(8-13)15-6-14(20-9-21-15)12-4-2-1-3-5-12/h1-6,9-11,13H,7-8H2,(H2,22,23,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPHSKXQGZGDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NC5=C4NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide, commonly referred to as PPAC, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of PPAC is C19H16N8O, with a molecular weight of 372.392 g/mol. The compound features a complex structure that includes a pyrimidine ring and a purine moiety, contributing to its biological activity. The IUPAC name is 1-(6-phenylpyrimidin-4-yl)-N-(7H-purin-6-yl)azetidine-3-carboxamide.

PPAC's mechanism of action is primarily linked to its ability to interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Research indicates that compounds similar to PPAC can induce apoptosis in cancer cell lines by affecting metabolic pathways and cell cycle regulation.

Key Findings:

- Cytotoxicity : Studies show that PPAC exhibits cytotoxic effects on several cancer cell lines, with IC50 values ranging from 25 µM to 50 µM in specific models such as RL and HL-60 cells .

- Apoptosis Induction : The compound has been observed to induce apoptosis, particularly in HL-60 cells, which is significant for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated the following:

- Cell Proliferation : PPAC significantly reduces the proliferation of cancer cells at higher concentrations.

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G1 phase, indicating its potential to halt tumor growth by preventing cells from progressing through the cycle .

- Synergistic Effects : PPAC shows synergistic effects when combined with other chemotherapeutic agents like fludarabine, enhancing its cytotoxicity against resistant cancer cell lines .

In Vivo Studies

In vivo evaluations have been conducted to assess the antitumoral activity of PPAC:

- Animal Models : Initial studies using murine models indicated weak antitumoral activity; however, the introduction of water-soluble prodrugs improved bioavailability and efficacy .

- Toxicity Assessment : Notably, combinations of PPAC with other drugs did not result in significant toxicity, suggesting a favorable safety profile for further development .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C19H16N8O |

| Molecular Weight | 372.392 g/mol |

| IC50 (HL-60 Cells) | 25 - 50 µM |

| Apoptosis Induction | Yes (significant in HL-60 cells) |

| Cell Cycle Arrest | G1 phase increase |

| Synergistic Agents | Fludarabine |

| In Vivo Activity | Weak antitumoral effect |

Case Studies

Several case studies have highlighted the potential of PPAC and similar compounds:

- Study on N-(9H-purin-6-yl) Benzamide Derivatives : This study evaluated various derivatives including PPAC and reported significant cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .

- Combination Therapy Research : Research focusing on combination therapies involving PPAC demonstrated improved outcomes in resistant cancer models, reinforcing the need for further exploration into its therapeutic potential .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The compound's structural features suggest its potential as a bioactive molecule. Its dual heterocyclic nature, combining pyrimidine and purine moieties, allows it to interact with various biological targets.

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds that share structural characteristics with 1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide. For instance, derivatives of pyrimidine and purine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.

1.2 Anti-inflammatory Properties

Compounds with similar structures have shown significant anti-inflammatory activities. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . The docking studies performed on these compounds suggest that they could effectively bind to COX enzymes, thereby reducing inflammation.

The biological activity of 1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide extends beyond anticancer and anti-inflammatory effects.

2.1 Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research on related compounds has shown their ability to inhibit urease activity, which is crucial in treating conditions associated with ureolytic bacteria . This highlights the potential of the compound in developing treatments for gastric and duodenal cancers.

2.2 Antimicrobial Activity

Similar structures have also been evaluated for antimicrobial properties. The presence of aromatic rings in the structure enhances lipophilicity, which is beneficial for penetrating microbial membranes . Compounds with such configurations have been reported to exhibit significant antibacterial and antifungal activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of 1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide.

3.1 Modifications and Derivatives

Modifications to the azetidine ring or substituents on the phenyl or pyrimidine rings can lead to enhanced biological activity. For example, substituting different groups at specific positions can significantly alter the compound's interaction with biological targets, improving potency and selectivity .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogs include piperidine carboxamides, benzamide derivatives, and purine-based inhibitors. Below is a comparative analysis:

Key Structural Differences and Implications

Ring Size and Conformation :

- The azetidine ring (4-membered) in the target compound introduces greater ring strain and rigidity compared to piperidine (6-membered) analogs like Otenabant . This may enhance target selectivity but reduce solubility due to decreased flexibility .

- In contrast, piperidine-based kinase inhibitors (e.g., RPS6K1 inhibitor in ) benefit from a larger hydrophobic pocket fit, suggesting azetidine derivatives might require optimization for similar binding.

Substituent Effects :

- The phenylpyrimidinyl group in the target compound differs from Otenabant’s chlorophenyl substituents . Pyrimidine’s electron-deficient nature could alter π-π stacking interactions with target proteins.

- Substituted benzamide derivatives (e.g., compound 8 in ) show cytotoxicity linked to meta or para substituent positioning, implying the phenylpyrimidine’s placement in the target compound may critically influence activity.

Dual Heterocyclic Moieties :

Hypothesized Mechanisms of Action

- Kinase Inhibition : Analogous to the RPS6K1 inhibitor , the target compound’s purine-pyrimidine system could compete with ATP in kinase binding.

- cN-II Inhibition : Benzamide derivatives act via 5’-nucleotidase cN-II inhibition . The target compound’s purine moiety may similarly interfere with nucleotide metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.